

Omaciclovir Formulation for In Vivo Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Omaciclovir*

Cat. No.: *B1677280*

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Introduction

Omaciclovir, also known as H2G, is a potent nucleoside analog with selective inhibitory activity against the replication of several human herpesviruses.^{[1][2]} Its spectrum of activity includes varicella-zoster virus (VZV), herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), Epstein-Barr virus (EBV), and human herpesvirus 6 (HHV-6).^[1] **Omaciclovir's** efficacy has also been demonstrated in non-human primate models infected with simian varicella virus.^[1] This document provides detailed application notes and protocols for the formulation of **Omaciclovir** for in vivo research, summarizing key data and outlining experimental procedures.

Physicochemical Properties

A clear understanding of **Omaciclovir's** physical and chemical characteristics is essential for appropriate formulation and handling.

Property	Value	Reference
Molecular Formula	C10H15N5O3	[1][2]
Molecular Weight	253.26 g/mol	[1][2]
Appearance	White to off-white solid	[1]
CAS Number	124265-89-0	[1]
Synonyms	H2G	[1]

In Vitro Antiviral Activity

Omaciclovir has demonstrated potent antiviral activity against a range of human herpesviruses. The 50% effective concentration (EC50) values are summarized below.

Virus Strain	Cell Line	EC50 (μM)
VZV-32	MRC-5	0.72 ± 0.1
VZV (Molly)	MRC-5	0.62 ± 0.2
VZV-32	MeWo	0.015 ± 0.004
VZV (Molly)	MeWo	0.048 ± 0.023
VZV (Emily)	MeWo	0.047 ± 0.004
VZV (VZ11)	MeWo	0.035 ± 0.022
VZV (VZ30)	MeWo	0.016 ± 0.003

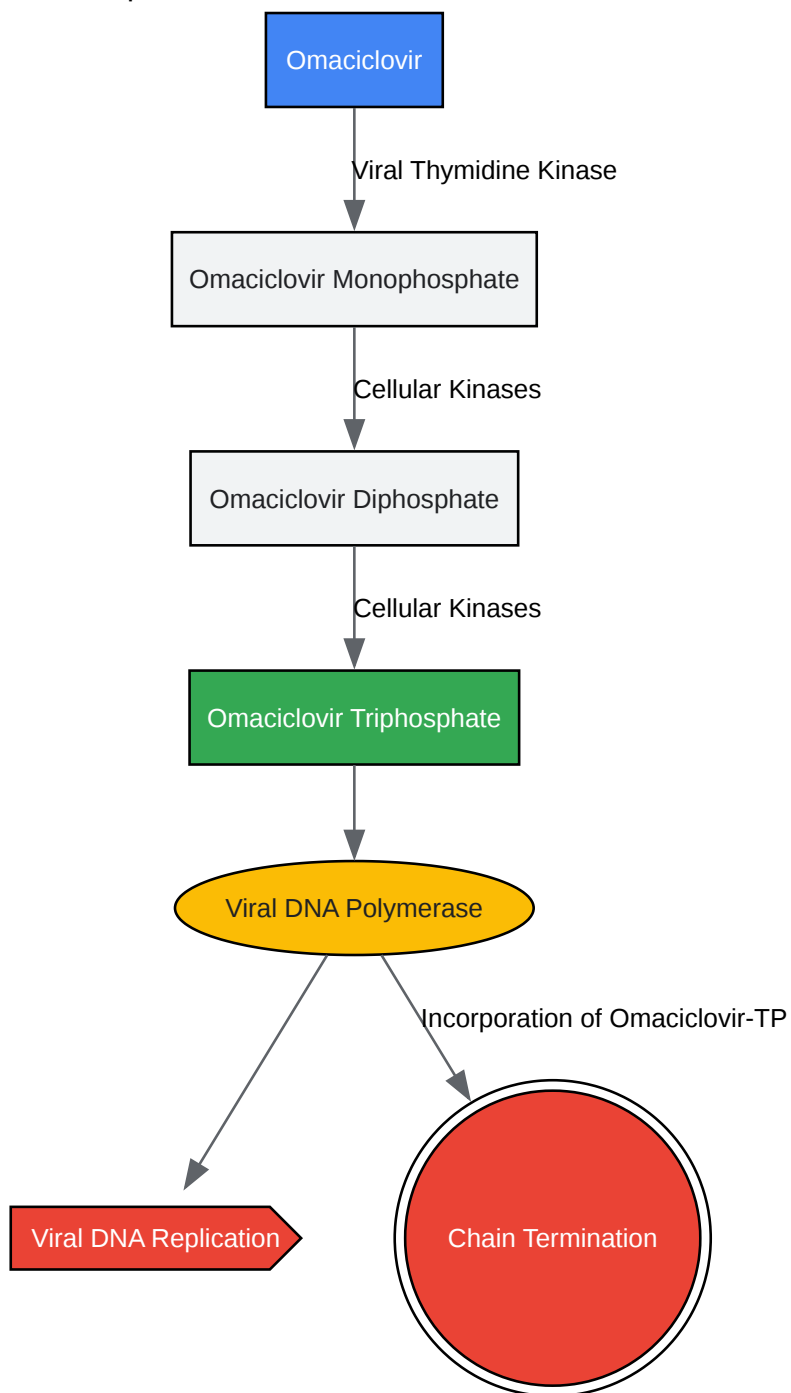
Data sourced from MedChemExpress.[1]

Signaling Pathway and Mechanism of Action

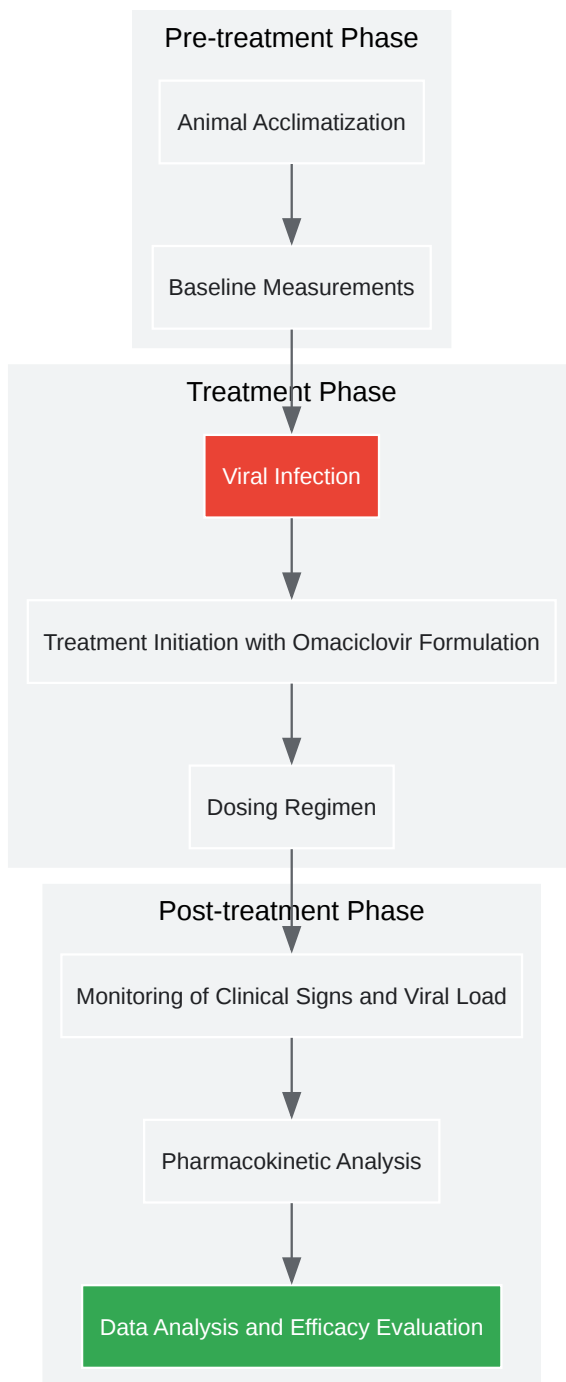
As a nucleoside analog, **Omaciclovir**'s mechanism of action involves the inhibition of viral DNA synthesis. The proposed signaling pathway is initiated by the phosphorylation of **Omaciclovir** by a viral-specific thymidine kinase, followed by subsequent phosphorylations by cellular kinases to form the active triphosphate metabolite. This triphosphate form then competes with

the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain by the viral DNA polymerase. The incorporation of **Omaciclovir** triphosphate leads to chain termination, thus halting viral replication.

Proposed Mechanism of Action of Omaciclovir



General Workflow for In Vivo Efficacy Study of Omaciclovir

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References

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